molecular formula C13H16BrNO B14787099 2-(4-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

2-(4-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14787099
M. Wt: 282.18 g/mol
InChI Key: JLWQQWPXJJGMSW-UHFFFAOYSA-N
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Description

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromophenyl and t-butyl groups in the structure of (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (S)-4-bromophenylacetic acid with t-butylamine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the bromophenyl group or the oxazole ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl and t-butyl groups can influence the binding affinity and specificity of the compound for its targets. The oxazole ring may participate in hydrogen bonding and π-π interactions, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Chlorophenyl)-4-t-butyl-4,5-dihydrooxazole: Similar structure but with a chlorine atom instead of bromine.

    (S)-2-(4-Fluorophenyl)-4-t-butyl-4,5-dihydrooxazole: Similar structure but with a fluorine atom instead of bromine.

    (S)-2-(4-Methylphenyl)-4-t-butyl-4,5-dihydrooxazole: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole imparts unique electronic and steric properties to the compound, affecting its reactivity and interactions with molecular targets. This makes it distinct from its chlorinated, fluorinated, and methylated analogs, which may have different chemical and biological activities.

Properties

IUPAC Name

2-(4-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWQQWPXJJGMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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